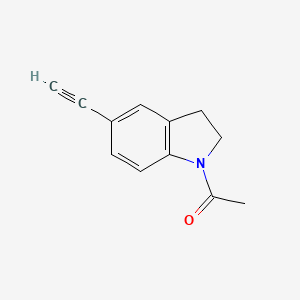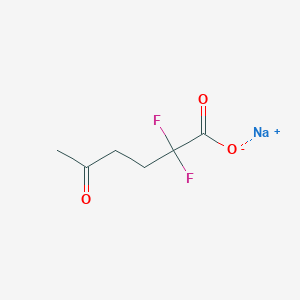![molecular formula C12H24N2O4 B2720773 ([1-(4-Morpholinyl)cyclohexyl]methyl)amine carbonic acid (1:1) CAS No. 1609406-96-3](/img/structure/B2720773.png)
([1-(4-Morpholinyl)cyclohexyl]methyl)amine carbonic acid (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
([1-(4-Morpholinyl)cyclohexyl]methyl)amine carbonic acid (1:1) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MEM or MEMHCA and is a derivative of cyclohexylamine. The aim of
Aplicaciones Científicas De Investigación
Reaction with Maleic Anhydride
The reaction of secondary amines, including morpholine, with maleic anhydride demonstrates the selective addition across the C=O functionality, leading to N-substituted maleimic acid derivatives. This study highlights the unique behavior of maleic anhydride compared to acyclic α,β-unsaturated carbonyl compounds, rationalized through local condensed Fukui functions indicating that carbonyl carbon atoms in maleic anhydride are significantly harder, prompting exclusive amine attack on the carbonyl group (Kour, Gupta, & Bansal, 2017).
Palladium-Catalyzed Carbonylations
Palladium-catalyzed double and single carbonylations of β-amino alcohols in the presence of carbon monoxide and oxygen lead to selective synthesis of morpholine-2,3-diones and oxazolidin-2-ones. This process underscores the significance of morpholine derivatives as precursors for biologically active nitrogen compounds and highlights their role in synthesizing α-oxo carboxylic acids, showcasing the versatility and utility of morpholine in organic synthesis (Imada, Mitsue, Ike, Washizuka, & Murahashi, 1996).
Mesoionic Compounds Synthesis
The synthesis of mesoionic compounds, specifically 1,3-dithiolium-4-thiolate derivatives starting from α-bromoalkancic acids to obtain 2-N-morpholino-dithiocarbamoylcarboxylic acids, demonstrates morpholine's utility in creating compounds with potential biological activities. This synthesis route showcases the capability to introduce a lipophilic moiety to afford a new mesoionic series with significant hydrophobic character, pertinent in the study of compounds with ceramide-like analogy and biological applications (de Almeida, da Silva, & Echevarria, 2002).
Synthesis of DEET
The operationally simple synthesis of N,N-Diethyl-3-methylbenzamide (DEET) using COMU as a coupling reagent, where morpholine serves as a nonhazardous partner, emphasizes the fundamental principles of carbonyl reactivity. This process is pertinent for educational purposes, illustrating amide bond formation and the versatility of morpholine in facilitating environmentally friendly and operationally straightforward synthetic methodologies (Withey & Bajic, 2015).
Propiedades
IUPAC Name |
carbonic acid;(1-morpholin-4-ylcyclohexyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.CH2O3/c12-10-11(4-2-1-3-5-11)13-6-8-14-9-7-13;2-1(3)4/h1-10,12H2;(H2,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMDPEQZPZAGDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN)N2CCOCC2.C(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[1-(2-Methylpyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2720693.png)



![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2720701.png)

![N-[4-(Difluoromethoxy)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2720703.png)
![(2-methoxypyridin-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2720704.png)


![3-[4-(Aminomethyl)-2-fluorophenyl]propanoic acid](/img/structure/B2720710.png)
![N-(2-ethyl-6-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2720712.png)
![N-(5-chloro-2-pyridinyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2720713.png)